CBP/p300-IN-17

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

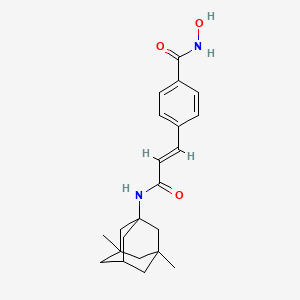

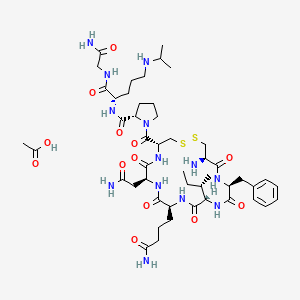

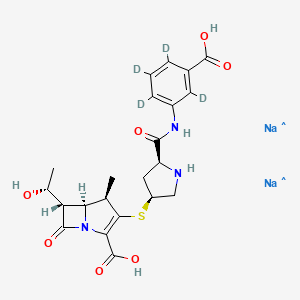

CBP/p300-IN-17 is a small molecule inhibitor that targets the bromodomain of the CREB-binding protein (CBP) and p300. These proteins are transcriptional coactivators with intrinsic acetyltransferase activity, playing critical roles in gene expression regulation, cell growth, and differentiation. This compound has emerged as a promising compound in the field of cancer research due to its ability to inhibit the acetyltransferase activity of CBP and p300, thereby modulating gene expression and cellular functions .

Métodos De Preparación

The synthesis of CBP/p300-IN-17 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as halogenation, nucleophilic substitution, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .

Análisis De Reacciones Químicas

CBP/p300-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation of this compound may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Aplicaciones Científicas De Investigación

CBP/p300-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of CBP and p300 in gene regulation and chromatin remodeling. In biology, it helps elucidate the molecular mechanisms underlying various cellular processes, including cell cycle progression, apoptosis, and differentiation. In medicine, this compound is being investigated as a potential therapeutic agent for the treatment of cancers, such as prostate and breast cancer, by inhibiting the activity of CBP and p300, which are often overexpressed in these cancers.

Mecanismo De Acción

The mechanism of action of CBP/p300-IN-17 involves its binding to the bromodomain of CBP and p300, thereby inhibiting their acetyltransferase activity. This inhibition prevents the acetylation of histones and other nuclear proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include the bromodomains of CBP and p300, which are responsible for recognizing acetylated lysine residues on histones. By blocking these interactions, this compound disrupts the transcriptional activation of genes involved in cell growth and survival pathways, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis .

Comparación Con Compuestos Similares

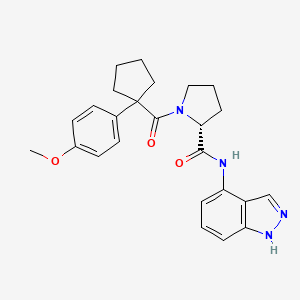

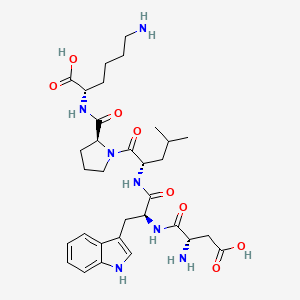

CBP/p300-IN-17 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting the bromodomains of CBP and p300. Similar compounds include FT-6876 and I-CBP112, which also target the bromodomains of CBP and p300 but may differ in their chemical structure, binding affinity, and pharmacokinetic properties. FT-6876, for example, has shown efficacy in preclinical models of androgen receptor-positive breast cancer by reducing CBP/p300 activity and androgen receptor transcriptional activity . I-CBP112, on the other hand, has demonstrated significant anti-leukemic activity by impairing the self-renewal of leukemic cells and enhancing the cytotoxic effects of standard therapies . These comparisons highlight the uniqueness of this compound in terms of its specific molecular interactions and therapeutic potential.

Propiedades

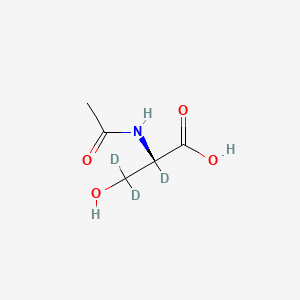

Fórmula molecular |

C25H28N4O3 |

|---|---|

Peso molecular |

432.5 g/mol |

Nombre IUPAC |

(2R)-N-(1H-indazol-4-yl)-1-[1-(4-methoxyphenyl)cyclopentanecarbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C25H28N4O3/c1-32-18-11-9-17(10-12-18)25(13-2-3-14-25)24(31)29-15-5-8-22(29)23(30)27-20-6-4-7-21-19(20)16-26-28-21/h4,6-7,9-12,16,22H,2-3,5,8,13-15H2,1H3,(H,26,28)(H,27,30)/t22-/m1/s1 |

Clave InChI |

KRGAGJKQQRBFEC-JOCHJYFZSA-N |

SMILES isomérico |

COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CCC[C@@H]3C(=O)NC4=CC=CC5=C4C=NN5 |

SMILES canónico |

COC1=CC=C(C=C1)C2(CCCC2)C(=O)N3CCCC3C(=O)NC4=CC=CC5=C4C=NN5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)

![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)